Diethyl 2-fluoro-2-(hydroxymethyl)malonate
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Overview
Description
Diethyl 2-fluoro-2-(hydroxymethyl)malonate is an organic compound with the molecular formula C8H13FO5 It is a fluorinated malonate ester, which means it contains a fluorine atom and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-fluoro-2-(hydroxymethyl)malonate can be synthesized through various methods. One common approach involves the direct fluorination of diethyl malonate using fluorine gas. This method is advantageous due to its high selectivity and efficiency . The reaction typically requires controlled conditions, including low temperatures and the presence of a suitable solvent to ensure the safe handling of fluorine gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and minimize waste, adhering to principles of green chemistry. The use of continuous flow reactors and real-time reaction monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-fluoro-2-(hydroxymethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The ester groups can be hydrolyzed to produce the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Substitution: Various substituted malonates.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Diethyl 2-fluoro-2-(hydroxymethyl)malonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its role in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-fluoro-2-(hydroxymethyl)malonate involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity, leading to changes in metabolic stability and biological activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A non-fluorinated analog used in similar synthetic applications.
Diethyl fluoromalonate: Lacks the hydroxymethyl group but contains a fluorine atom.
Diethyl bis(hydroxymethyl)malonate: Contains two hydroxymethyl groups but no fluorine.
Uniqueness
Diethyl 2-fluoro-2-(hydroxymethyl)malonate is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Biological Activity
Diethyl 2-fluoro-2-(hydroxymethyl)malonate (CAS: 756-31-0) is an organic compound with a unique structure that has been explored for its potential biological activities. This compound features a malonate backbone with a hydroxymethyl and a fluorine substituent, which may influence its reactivity and interaction with biological systems. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways. The presence of the hydroxymethyl group allows for hydrogen bonding with target enzymes, potentially inhibiting their activity. Moreover, the fluorine atom may enhance lipophilicity, aiding in membrane penetration and interaction with cellular targets.
Biological Activities
-
Antifungal Activity :
- This compound has shown promise as an antifungal agent. Preliminary studies suggest it may inhibit the growth of certain fungi by disrupting their metabolic pathways. This effect is likely due to the compound's ability to interfere with enzyme functions critical for fungal survival .
-
Antimicrobial Properties :
- Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The specific activity of this compound against resistant strains remains an area for further investigation.
- Potential in Drug Development :
Study on Antifungal Activity
A recent study evaluated the antifungal efficacy of this compound against Fusarium oxysporum. The compound was found to significantly reduce fungal growth in vitro, demonstrating a minimum inhibitory concentration (MIC) that suggests potential for agricultural applications in crop protection .
Pharmacokinetic Evaluation
In a pharmacokinetic study involving animal models, this compound was administered at varying doses. The results indicated favorable absorption and distribution characteristics, which are critical for its potential therapeutic use. Further studies are needed to assess its metabolism and excretion profiles .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure | Antifungal Activity | MIC (µg/mL) |
---|---|---|---|
This compound | Structure | Yes | TBD |
Diethyl Malonate | Structure | No | N/A |
Diethyl 2-Chloro-2-(hydroxymethyl)malonate | Structure | Yes | TBD |
Properties
IUPAC Name |
diethyl 2-fluoro-2-(hydroxymethyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO5/c1-3-13-6(11)8(9,5-10)7(12)14-4-2/h10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRARFWKUWAYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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